3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride
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Overview
Description
3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is a synthetic organic compound belonging to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazoline Ring: The initial step involves the condensation of a suitable chalcone with hydrazine monohydrochloride to form the pyrazoline intermediate.
Introduction of the Tolylazo Group: The pyrazoline intermediate is then reacted with m-tolyl diazonium salt to introduce the tolylazo group.
Formation of the Carboxamidine Group: The final step involves the reaction of the intermediate with cyanamide to form the carboxamidine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamidine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in water.
Reduction: Sodium borohydride in ethanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Reduced azo compounds.
Substitution: Various substituted pyrazoline derivatives.
Scientific Research Applications
3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. In the case of its anticancer properties, the compound is known to inhibit the epidermal growth factor receptor kinase (EGFR), leading to the suppression of cancer cell growth and proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides: These compounds share a similar pyrazoline core but differ in the presence of a carbothioamide group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with different substituents, showing varied biological activities.
Uniqueness
3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
96731-04-3 |
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Molecular Formula |
C12H15ClN6O |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
3-methyl-4-[(3-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H14N6O.ClH/c1-7-4-3-5-9(6-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H |
InChI Key |
UGAVRRSZPKVBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Origin of Product |
United States |
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